molecular formula C36H74 B14622337 17-Methylpentatriacontane CAS No. 56987-83-8

17-Methylpentatriacontane

Cat. No.: B14622337
CAS No.: 56987-83-8
M. Wt: 507.0 g/mol
InChI Key: QLUGCBLRPGWWHD-UHFFFAOYSA-N
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Description

17-Methylpentatriacontane is a branched alkane with the molecular formula C₃₆H₇₄ and a molecular weight of 506.57905 g/mol . It is characterized by a pentatriacontane (35-carbon) backbone with a single methyl group (-CH₃) branching at the 17th carbon position. This structural feature distinguishes it from linear alkanes and other methyl-substituted homologs. The compound has been identified in biological systems, such as the cuticular hydrocarbon profile of the green tree ant (Oecophylla smaragdina), where it occurs in trace amounts (0.92 ± 0.50 relative concentration) . Its physical properties, including melting point and volatility, are influenced by its chain length and branching pattern, which affect intermolecular van der Waals interactions .

Properties

CAS No.

56987-83-8

Molecular Formula

C36H74

Molecular Weight

507.0 g/mol

IUPAC Name

17-methylpentatriacontane

InChI

InChI=1S/C36H74/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-36(3)34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3

InChI Key

QLUGCBLRPGWWHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the pentatriacontane backbone. This reaction is usually carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted under high pressure and temperature to ensure complete saturation and the desired branching .

Chemical Reactions Analysis

Types of Reactions

17-Methylpentatriacontane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions

Major Products

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Haloalkanes.

Scientific Research Applications

17-Methylpentatriacontane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Methylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and chromatographic differences between 17-methylpentatriacontane and related branched alkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Index Relative Concentration (Mean ± SD) Biological Source
This compound C₃₆H₇₄ 506.58 35.24 0.92 ± 0.50 Oecophylla smaragdina
17-Methyltritriacontane C₃₄H₇₀ 478.92 33.50 Not reported Synthetic/NIST database
13,17-Dimethylpentatriacontane C₃₆H₇₄ 506.97 35.47 2.18 ± 0.90 Oecophylla smaragdina
14,17-Dimethyltritriacontane C₃₅H₇₂ 492.95 33.50 24.79 ± 4.85 Oecophylla smaragdina
13-Methyltritriacontane C₃₄H₇₀ 478.92 33.26 21.64 ± 4.11 Oecophylla smaragdina
Tetratriacontane, 17-hexadecyl C₅₀H₁₀₂ 703.34 Not reported Not reported Synthetic/NIST database

Key Observations:

Chain Length and Branching Position :

  • Increasing chain length (e.g., tritriacontane $$C₃₃$$

    vs. pentatriacontane $$C₃₅$$

    ) correlates with higher molecular weight and retention indices in gas chromatography, reflecting reduced volatility .
  • The position of methyl branching affects chromatographic behavior. For example, this compound (retention index = 35.24) elutes later than 14,17-dimethyltritriacontane (33.50), indicating stronger interaction with the stationary phase due to its longer chain .

Mono- vs. Di-Methyl Substitution: Dimethylated analogs (e.g., 13,17-dimethylpentatriacontane) exhibit higher retention indices and concentrations in biological samples compared to mono-methylated counterparts. This suggests enhanced biological stability or functional roles in insect communication .

Biological Relevance: In Oecophylla smaragdina, this compound is a minor component, while dimethylated alkanes like 14,17-dimethyltritriacontane dominate. This implies that methylation patterns influence pheromone specificity or environmental adaptation .

Physical and Chemical Properties

  • Melting Points : Longer-chain alkanes (e.g., 17-hexadecyltetratriacontane, C₅₀H₁₀₂) exhibit higher melting points (317 K) compared to shorter analogs like this compound, due to increased van der Waals forces .
  • Safety and Handling: Linear alkanes like n-pentatriacontane (C₃₅H₇₂) are classified as non-hazardous , and similar safety profiles are expected for this compound. Standard precautions (avoiding inhalation, skin contact) apply during handling .

Functional and Ecological Roles

  • Insect Communication : Methyl-branched alkanes are critical in ant trail pheromones and nestmate recognition. The low concentration of this compound in Oecophylla smaragdina suggests a secondary or synergistic role compared to more abundant dimethylated compounds .
  • Industrial Applications : Branched alkanes are used in lubricants and surfactants due to their resistance to crystallization. The branched structure of this compound could enhance thermal stability in such applications .

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